molecular formula C10H14BrNO B8059864 (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

Cat. No.: B8059864
M. Wt: 244.13 g/mol
InChI Key: SKLUWTQERIMULU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a propan-1-ol backbone. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Amination: The addition of an amino group to the propan-1-OL backbone.

    Chiral Resolution: The separation of the desired (3R) enantiomer from the racemic mixture.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in the formation of various substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL
  • 3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL (racemic mixture)
  • 3-Amino-3-(4-chloro-2-methylphenyl)propan-1-OL

Uniqueness

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL is unique due to its specific chiral configuration, which can result in different biological activities compared to its (3S) enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3R)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLUWTQERIMULU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)[C@@H](CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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